Diethylenetriaminetetraacetic acid Diethylenetriaminetetraacetic acid
Brand Name: Vulcanchem
CAS No.: 13811-41-1
VCID: VC20995477
InChI: InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)
SMILES: C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O
Molecular Formula: C12H21N3O8
Molecular Weight: 335.31 g/mol

Diethylenetriaminetetraacetic acid

CAS No.: 13811-41-1

Cat. No.: VC20995477

Molecular Formula: C12H21N3O8

Molecular Weight: 335.31 g/mol

* For research use only. Not for human or veterinary use.

Diethylenetriaminetetraacetic acid - 13811-41-1

Specification

CAS No. 13811-41-1
Molecular Formula C12H21N3O8
Molecular Weight 335.31 g/mol
IUPAC Name 2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid
Standard InChI InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)
Standard InChI Key AGMNQPKGRCRYQP-UHFFFAOYSA-N
SMILES C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O
Canonical SMILES C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O

Introduction

Chemical Structure and Nomenclature

Diethylenetriaminetetraacetic acid would theoretically represent a compound positioning between EDTA and DTPA in structural complexity. Based on chemical nomenclature principles, it would likely feature:

  • A diethylenetriamine backbone (similar to DTPA)

  • Four acetic acid functional groups (similar to the tetraacetic acid component of EDTA)

EDTA, which is well-documented in the literature, has the molecular formula C₁₀H₁₆N₂O₈ and features an ethylenediamine backbone with four carboxymethyl groups . Its structure enables it to function as a hexadentate ligand, forming stable complexes with various metal ions.

DTPA (diethylenetriaminepentaacetic acid), in contrast, consists of a diethylenetriamine backbone with five carboxymethyl groups and can be viewed as an expanded version of EDTA . It functions as a potentially octadentate ligand in its conjugate base form DTPA⁵⁻.

Structural Comparison of Related Compounds

CompoundBackbone StructureNumber of Acetic Acid GroupsMolecular FormulaMolecular Weight
EDTAEthylenediamine4C₁₀H₁₆N₂O₈292.24 g/mol
DTPADiethylenetriamine5Not specified in search resultsNot specified in search results
Theoretical Diethylenetriaminetetraacetic acidDiethylenetriamine4Would differ from bothWould differ from both

Physical and Chemical Properties

The physical and chemical properties of EDTA provide insight into what might be expected for diethylenetriaminetetraacetic acid. EDTA exhibits the following characteristics:

  • Appearance: White crystalline solid or powder

  • Melting point: 250°C (with decomposition)

  • Boiling point: 434.18°C (estimated)

  • Density: 1.46 g/cm³ at 20°C

  • Bulk density: 600 kg/m³

  • Solubility in water: 0.5 g/L at 25°C

  • pH: 2.5 (10g/l, H₂O, 23°C)

EDTA decomposes at approximately 240°C and is stable under normal conditions, though incompatible with copper, copper alloys, nickel, aluminum, strong oxidizing agents, and strong bases .

By comparison, DTPA is described as a white solid with limited solubility in water . Given the structural similarities, diethylenetriaminetetraacetic acid would likely exhibit properties intermediate between these two compounds, potentially sharing the crystalline appearance and limited water solubility.

Coordination Chemistry and Chelation Properties

Metal Binding Mechanism

The defining characteristic of aminopolycarboxylic acids like EDTA and DTPA is their ability to form stable complexes with metal ions through chelation. EDTA specifically binds to metals through its six binding atoms - two nitrogen and four oxygen atoms . This multi-point binding creates a "claw-like" grasp on metal ions, which is reflected in the etymology of "chelation" from the Greek word "chele" meaning "to claw" .

In its anionic form, EDTA⁴⁻ wraps around metal ions, forming very stable complexes . This chelating effect is particularly strong because EDTA can deactivate a metal at up to six binding sites simultaneously .

DTPA demonstrates even stronger metal-binding capabilities, with formation constants approximately 100 times greater than those of EDTA . As a potentially octadentate ligand, DTPA⁵⁻ can form up to eight bonds with metal ions, though transition metals typically form fewer than eight coordination bonds .

Metal Affinity and Selectivity

Both EDTA and DTPA show high affinity for divalent and trivalent metal cations . DTPA demonstrates particular effectiveness in binding actinides such as plutonium, americium, and curium, as well as thorium(IV), uranium(IV), neptunium(IV), and cerium(III/IV) .

This affinity for metal ions is the foundation for the numerous applications of these compounds, particularly in medicine, industry, and environmental remediation.

Medical Applications

Treatment of Metal Poisoning

One of the most important medical applications of chelating agents like EDTA is the treatment of heavy metal poisoning. EDTA is used clinically to treat acute and chronic lead poisoning by pulling toxins (including heavy metals such as lead, cadmium, and mercury) from the bloodstream .

The calcium-disodium salt of EDTA is specifically approved for the treatment of lead and other heavy-metal poisonings . This formulation is designed to avoid depleting essential calcium from the body while effectively binding and removing toxic metals.

Similarly, DTPA has been explored for the treatment of radioactive material exposure. The U.S. Food and Drug Administration (FDA) has determined that zinc-DTPA and calcium-DTPA are safe and effective for treating individuals contaminated with plutonium, americium, or curium . These complexes facilitate the elimination of radioactive materials through urination.

Other Medical Uses

EDTA is also FDA-approved for:

  • Emergency treatment of hypercalcemia (excessive calcium levels)

  • Control of ventricular arrhythmias associated with digitalis toxicity

  • Use as an anticoagulant for blood samples by sequestering calcium, which is essential for blood clotting

Some research suggests that EDTA-tetracycline therapy may decrease coronary artery calcium levels in atherosclerosis and that Calcium Disodium EDTA administration might be effective in slowing the progression of chronic kidney disease .

CompoundTest TypeSpeciesRouteLD₅₀ Value
EDTALD₅₀MouseIntraperitoneal0.25 g/kg
EDTALD₅₀RatIntraperitoneal0.397 g/kg

Additionally, EDTA has been reported to have experimental teratogenic and reproductive effects, and mutation data has been reported . When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOₓ) .

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